

Technical Support Center: Accurate Determination of NA-1-157 Kinetic Parameters

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Compound of Interest

Compound Name: NA-1-157

Cat. No.: B12371412

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of kinetic parameter determination for the novel carbapenem, **NA-1-157**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **NA-1-157** against carbapenemases?

A1: **NA-1-157** acts as a potent inhibitor of various carbapenemases, particularly class D enzymes like OXA-23, OXA-48, and the class A enzyme GES-5.^{[1][2][3]} Its mechanism is often dual-acting, involving both a significantly reduced rate of acylation and a severely impaired deacylation process.^{[1][4]} This leads to a long residence time of the acyl-enzyme intermediate, effectively sequestering the enzyme.^[4] The presence of a C5 α -methyl group in **NA-1-157** is crucial for this inhibitory activity, as it can create steric clashes within the active site of the enzyme.^{[3][5]}

Q2: How does the kinetic profile of **NA-1-157** differ from commercial carbapenems like meropenem and imipenem?

A2: Compared to meropenem and imipenem, which are typically good substrates for carbapenemases, **NA-1-157** exhibits a markedly different kinetic profile. It generally has a much lower turnover rate (k_{cat}) and a catalytic efficiency (k_{cat}/K_m) that is several folds lower.^[3] For instance, the acylation rate of OXA-48 by **NA-1-157** is 10,000- to 36,000-fold slower

than that of commercial carbapenems.[3][5] Similarly, the deacylation rate for the OXA-23-**NA-1-157** complex is over 2,000-fold slower than with meropenem.[1][4]

Q3: What are the key kinetic parameters to determine for **NA-1-157** and what do they signify?

A3: The key kinetic parameters include:

- K_m or K_s (Michaelis or dissociation constant): Represents the concentration of **NA-1-157** at which the reaction rate is half of the maximum. A lower value indicates a higher binding affinity.
- k_{cat} (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. For an inhibitor like **NA-1-157**, this value is expected to be very low.
- k_{inact} or $k_{NA-1-157}$ (inactivation rate constant): The maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.
- K_I (inhibition constant): The concentration of inhibitor required to produce half-maximum inhibition.
- k_2 (acylation rate constant) and k_3 (deacylation rate constant): These represent the rates of the formation and breakdown of the acyl-enzyme intermediate, respectively. For **NA-1-157**, k_3 is typically extremely slow.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |
|--|---|---|
| High variability in measured K_m/K_I values. | Instability of NA-1-157 in solution. Inaccurate determination of NA-1-157 concentration. Presence of competing substrates or inhibitors in the assay buffer. | Prepare fresh solutions of NA-1-157 for each experiment. Verify the concentration of NA-1-157 stock solution spectrophotometrically. Ensure high purity of all assay components and use a consistent buffer system. |
| Observed reaction progress curves do not fit standard Michaelis-Menten kinetics. | NA-1-157 may exhibit a multi-step inhibition mechanism (e.g., initial reversible binding followed by irreversible inactivation). The enzyme concentration may be too high, leading to significant ligand depletion. | Use progress curve analysis software that can fit to more complex models, such as those for slow-binding inhibitors or covalent inactivators. [2] Ensure that the enzyme concentration is significantly lower than the K_I value to maintain steady-state conditions. [6] |
| Difficulty in determining the deacylation rate (k_3). | The deacylation rate is extremely slow, making it difficult to measure within a typical experimental timeframe. [1] | Employ long-duration experiments, potentially monitoring for several hours or even days. Utilize techniques such as mass spectrometry to directly observe the regeneration of the free enzyme over time. Report the deacylation rate as an upper limit if precise measurement is not feasible. |
| Inconsistent acylation rates (k_2) observed. | NA-1-157 can exhibit biphasic acylation, with both a fast and a slow phase. [2] | Utilize a stopped-flow instrument to capture the initial fast phase of the reaction. [2] Analyze the progress curves using a double exponential |

equation to determine the rate constants for both the fast and slow phases.

Discrepancy between kinetic data and antimicrobial susceptibility testing (MIC) results.

Factors other than enzyme inhibition, such as drug permeability, efflux pumps, or binding to penicillin-binding proteins (PBPs), can influence MIC values.[2]

Perform cellular assays to investigate drug uptake and efflux. Conduct competition binding assays with purified PBPs to assess the affinity of NA-1-157 for its ultimate targets.

Quantitative Data Summary

Table 1: Kinetic Parameters for the Interaction of **NA-1-157** and Meropenem with OXA-23 Carbapenemase[1][4]

| Parameter | NA-1-157 | Meropenem |
|-----------------------------------|--------------------------------|-------------|
| k ₂ (s ⁻¹) | >26 ± 1 | - |
| k ₃ (s ⁻¹) | (9.1 ± 0.5) × 10 ⁻⁵ | 0.20 ± 0.01 |
| K _s (μM) | 2.5 ± 0.2 | 0.23 ± 0.03 |
| Residence Time (min) | 303 ± 17 | ~0.14 |

Table 2: Kinetic Parameters for the Interaction of **NA-1-157** with GES-5 Carbapenemase[2]

| Parameter | Value |
|--|--------------------------------|
| k _{NA-1-157} (s ⁻¹) | 4.1 ± 0.8 |
| K _I (μM) | 14 ± 3 |
| k _{NA-1-157} /K _I (M ⁻¹ s ⁻¹) | (2.9 ± 0.9) × 10 ⁵ |
| k ₂ fast (s ⁻¹) | 99 ± 31 |
| k ₂ slow (s ⁻¹) | (2.6 ± 0.1) × 10 ⁻⁴ |

Table 3: Steady-State Kinetic Parameters for the Interaction of Carbapenems with OXA-48 Carbapenemase[3]

| Antibiotic | kcat (s ⁻¹) | Km (or Ks) (μM) | kcat/Km (M ⁻¹ s ⁻¹) |
|------------|-------------------------|------------------|--|
| NA-1-157 | 0.0090 ± 0.0001 | ≤1 (0.22 ± 0.01) | ≥9,000 |
| Meropenem | 0.16 ± 0.01 | ≤1 (0.07 ± 0.01) | ≥160,000 |
| Imipenem | 6.7 ± 0.2 | 2.8 ± 0.3 | 2,400,000 |

Experimental Protocols

1. Determination of Steady-State Kinetic Parameters (kcat and Km)

This protocol is adapted from studies on the interaction of **NA-1-157** with OXA-48.[3]

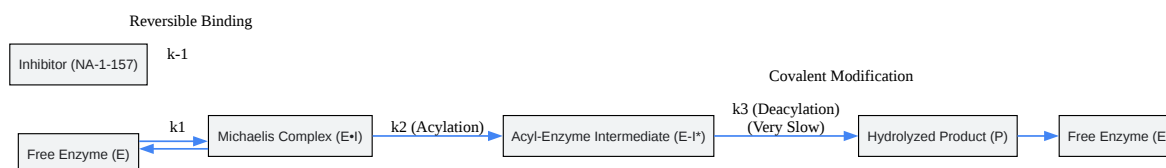
- Objective: To determine the rate of hydrolysis of **NA-1-157** by a carbapenemase under steady-state conditions.
- Methodology:
 - Prepare a series of concentrations of **NA-1-157** in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
 - Initiate the reaction by adding a fixed concentration of the purified enzyme to the **NA-1-157** solutions.
 - Monitor the hydrolysis of the β-lactam ring by observing the decrease in absorbance at a specific wavelength (e.g., 298 nm) using a spectrophotometer.[2][3]
 - Calculate the initial velocity (v₀) from the linear portion of the reaction progress curve.
 - Plot the initial velocities against the corresponding **NA-1-157** concentrations.
 - Fit the data to the Michaelis-Menten equation to determine the values of kcat and Km.

2. Determination of Inactivation Kinetics (kinact and KI)

This protocol is based on the investigation of GES-5 inhibition by **NA-1-157**.^[2]

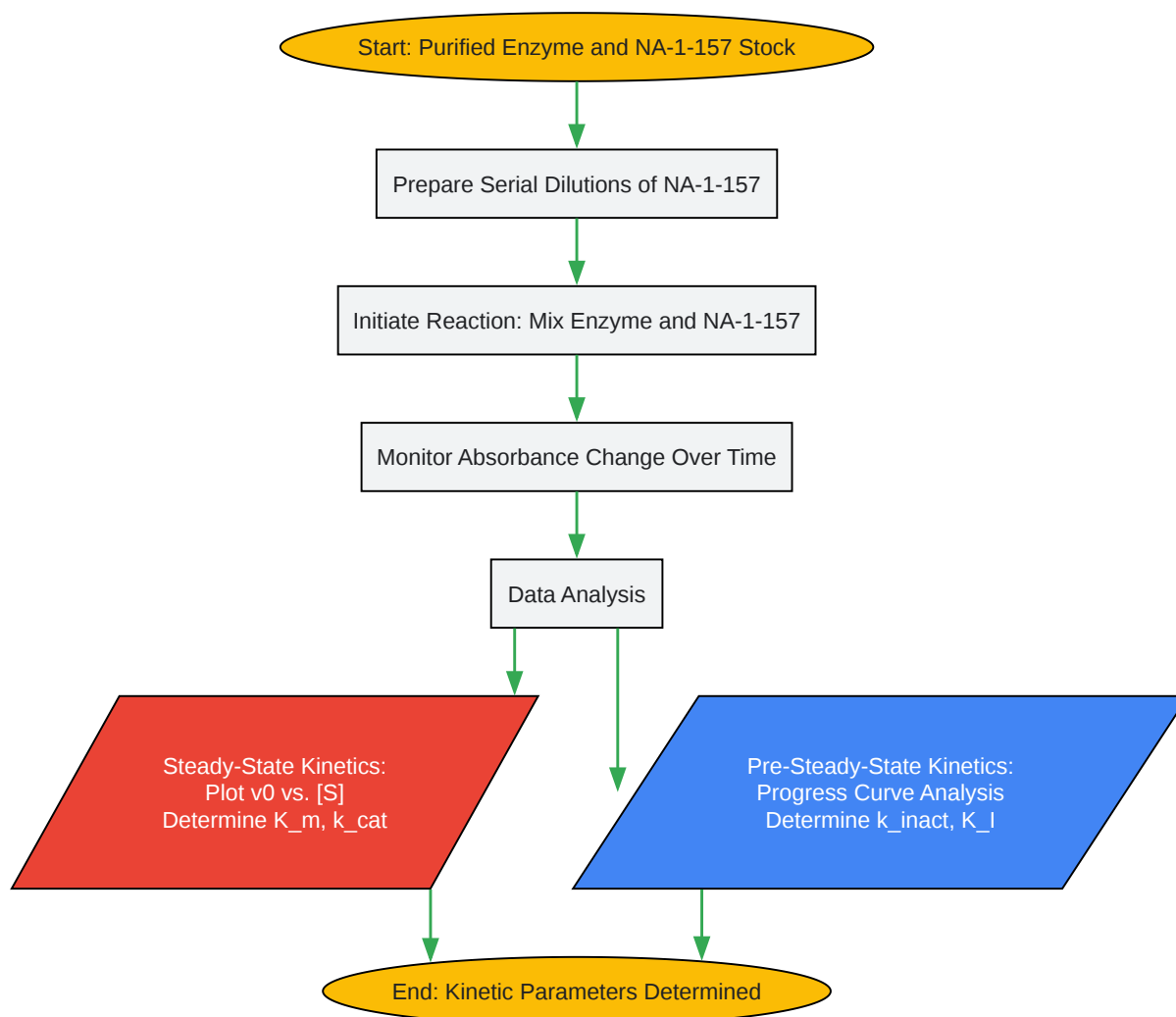
- Objective: To quantify the rate of irreversible inactivation of a carbapenemase by **NA-1-157**.
- Methodology:
 - Pre-incubate a fixed concentration of the enzyme with various concentrations of **NA-1-157** for different time intervals.
 - At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing a reporter substrate (e.g., nitrocefin) to measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.
 - Determine the observed rate of inactivation (k_{obs}) at each **NA-1-157** concentration by plotting the natural logarithm of the residual activity against the pre-incubation time.
 - Plot the k_{obs} values against the corresponding **NA-1-157** concentrations.
 - Fit the data to the appropriate equation for irreversible inhibition (e.g., a hyperbolic or linear fit depending on the mechanism) to determine k_{inact} and K_I .

Visualizations



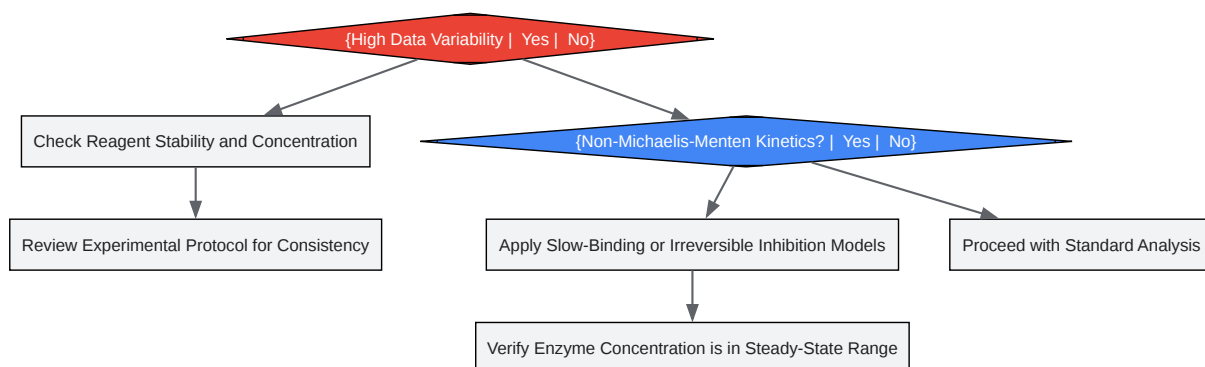
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Caption: General mechanism for carbapenemase inhibition by **NA-1-157**.



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Caption: Workflow for determining **NA-1-157** kinetic parameters.



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Caption: A logical approach to troubleshooting kinetic experiments.

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